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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-(3-Aminophenyl)benzoic acid, alongside detailed experimental protocols for
its synthesis and analysis. This document is intended to serve as a valuable resource for
professionals in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Structural Properties

2-(3-Aminophenyl)benzoic acid is an aromatic carboxylic acid and a derivative of biphenyl. Its
structure, featuring both an amino group and a carboxylic acid group, makes it a versatile
building block in the synthesis of more complex molecules, particularly in the development of
novel therapeutic agents. Aminobenzoic acid derivatives, as a class, are recognized for their
wide range of biological activities.[1][2]

Table 1: Physicochemical Properties of 2-(3-Aminophenyl)benzoic Acid and Related Isomers
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2-(3-
Aminophenyl)benz

3-Aminobenzoic
acid (Isomer)

2-Aminobenzoic
acid (Isomer)

oic acid
Molecular Formula C13H11NO2 C7H7NO2 C7H7NO2
Molecular Weight 213.23 g/mol [3] 137.14 g/mol 137.14 g/mol
Melting Point Data not available 178-180 °CJ[4] 146-148 °C
Slightly soluble in
B ) water; soluble in Slightly soluble in
Solubility Data not available N
acetone, boiling water,  water
hot alcohol.[4]
Data not available
pKa _ o 4.55[5] 4.78[5]
(predicted acidic)
Predicted XlogP 2.2[6] 0.7 1.2

Proposed Synthesis Protocol

While a specific, published synthesis for 2-(3-Aminophenyl)benzoic acid is not readily

available, a plausible and efficient route can be achieved via a Suzuki coupling reaction. This

common cross-coupling method is widely used for the formation of carbon-carbon bonds

between aryl halides and boronic acids.

Overall Reaction Scheme

The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid with

3-aminophenylboronic acid.
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2-Bromobenzoic Acid

Reagents & Conditions

Pd(PPhs)a4
Na2COs (aq)
Toluene/Ethanol
Reflux, 12h

3-Aminophenylboronic Acid ———>

> 2-(3-Aminophenyl)benzoic Acid

Click to download full resolution via product page

Caption: Proposed Suzuki coupling reaction for the synthesis of 2-(3-Aminophenyl)benzoic
acid.

Experimental Protocol

Materials:

2-Bromobenzoic acid

e 3-Aminophenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e Sodium carbonate (Na2COs)

e Toluene

e Ethanol

e 2M Hydrochloric acid (HCI)

o Ethyl acetate
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e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
e Deionized water

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and
tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

e Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
» Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).

e Reaction: Heat the mixture to reflux and stir vigorously for 12 hours under an inert
atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer
chromatography (TLC).

o Workup:
o After the reaction is complete, cool the mixture to room temperature.
o Acidify the aqueous layer to a pH of ~5-6 with 2M HCI.
o Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
o Combine the organic layers and wash sequentially with deionized water and brine.
 Purification:
o Dry the organic layer over anhydrous magnesium sulfate.

o Filter the mixture and concentrate the solvent under reduced pressure using a rotary
evaporator.
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o Purify the resulting crude solid by column chromatography on silica gel (using a
hexane:ethyl acetate gradient) to yield the pure 2-(3-Aminophenyl)benzoic acid.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized
compound. The following are standard protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.

Protocol for tH and 3C NMR:

o Sample Preparation: Accurately weigh 10-20 mg of the purified product for tH NMR and 30-
50 mg for 3C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated
solvent, such as DMSO-ds, which is effective for compounds with both carboxylic acid and
amine functionalities.[7] Transfer the solution to a clean 5 mm NMR tube.

o Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

o H NMR: Use a standard pulse sequence with a relaxation delay of 1-2 seconds. Typically,
8-16 scans are sufficient.

o 13C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay of 2-5
seconds. A higher number of scans (e.g., 1024 or more) is generally required to achieve a
good signal-to-noise ratio.[7]

» Data Analysis: Process the spectra using appropriate software. Reference the chemical
shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted *H and 3C NMR Chemical Shifts (8) in DMSO-de
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Predicted Chemical

Spectrum Shift (ppm) Multiplicity Assignment

1H NMR ~12.5 broad s 1H, -COOH

~7.2-7.8 m 8H, Aromatic protons

~5.3 broad s 2H, -NH:z

13C NMR ~168 S C=0 (Carboxylic acid)
~149 S C-NH:z

~114-142 m Aromatic carbons

Note: Predicted values are based on typical chemical shifts for similar structures. Actual

experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Protocol for Electrospray lonization (ESI-MS):

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both

positive and negative ion modes to observe the protonated molecule [M+H]* and

deprotonated molecule [M-H]~, respectively.

Table 3: Predicted Mass Spectrometry Data

lon Mode Adduct Calculated m/z
Positive [M+H]*+ 214.0863
Positive [M+Na]* 236.0682
Negative [M-H]~ 212.0717
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Data sourced from PubChem predictions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR-IR):

o Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR

crystal.
o Data Acquisition: Acquire the spectrum over a range of 4000-400 cm™1,
o Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm~—?) Vibration Functional Group
3400-3200 N-H Stretch Primary Amine (-NHz2)
3300-2500 (broad) O-H Stretch Carboxylic Acid (-COOH)
~1700 C=0 Stretch Carboxylic Acid (-COOH)
1600-1450 C=C Stretch Aromatic Ring
1320-1210 C-O Stretch Carboxylic Acid (-COOH)

Biological Activity and Potential Applications

Aminobenzoic acid scaffolds are prevalent in medicinal chemistry due to their diverse biological
activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][8][9][10]
Derivatives of para-aminobenzoic acid (PABA) have shown promise as inhibitors of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer
therapy.[1]

Hypothetical Mechanism of Action as a Kinase Inhibitor
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While the specific biological targets of 2-(3-Aminophenyl)benzoic acid have not been
elucidated, its structure is amenable to acting as a scaffold for kinase inhibitors. Many kinase
inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the
ATP-binding pocket of a kinase. The biphenyl structure of this compound could be modified to
mimic this interaction.

2-(3-Aminophenyl)benzoic Acid
(or derivative)
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Caption: Hypothetical signaling pathway showing competitive inhibition of a tyrosine kinase by
2-(3-aminophenyl)benzoic acid.

This guide provides a foundational framework for the synthesis and characterization of 2-(3-
Aminophenyl)benzoic acid. The protocols and data presented herein are intended to facilitate
further research into its properties and potential applications in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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